N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide
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Overview
Description
N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that features a piperazine ring, a chlorophenyl group, and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the piperazine ring and the attachment of the chlorophenyl and indole groups. One common method involves the Mannich reaction, which is used to incorporate the piperazine moiety into the compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced chromatographic techniques for purification and characterization, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological pathways . The piperazine ring may enhance the compound’s pharmacokinetic properties, improving its efficacy and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: A selective dopamine D4 receptor ligand.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits antibacterial activity.
Cetirizine ethyl ester dihydrochloride: An antihistamine with a similar piperazine structure.
Uniqueness
N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide is unique due to its combination of the indole and piperazine moieties, which confer distinct biological activities and pharmacokinetic properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C23H25ClN4O4 |
---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H25ClN4O4/c1-31-19-6-7-20(32-2)22-17(19)13-18(26-22)23(30)25-14-21(29)28-10-8-27(9-11-28)16-5-3-4-15(24)12-16/h3-7,12-13,26H,8-11,14H2,1-2H3,(H,25,30) |
InChI Key |
QMNDXAZFACPGRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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